5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-11-3-8-14(22-11)23(19,20)18-12-4-6-13(7-5-12)21-15-16-9-2-10-17-15/h2-3,8-10,12-13,18H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIPMOGHSVMDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyrimidin-2-yloxy Intermediate: This step involves the reaction of pyrimidine with an appropriate alkylating agent to introduce the oxy group.
Cyclohexyl Derivative Synthesis: The pyrimidin-2-yloxy intermediate is then reacted with a cyclohexyl derivative under specific conditions to form the desired cyclohexyl compound.
Thiophene-2-sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidin-2-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide exhibit promising antiviral properties. For instance, research on related pyrimidine derivatives has shown effectiveness against a range of viruses, including HIV and influenza. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes or receptors .
Case Study:
A study published in MDPI highlighted the antiviral activity of N-heterocycles, including pyrimidine derivatives. These compounds were tested against various viruses and demonstrated significant inhibition at low concentrations, suggesting potential for further development into antiviral agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Similar thiophene derivatives have shown cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
Research published in the Journal of Medicinal Chemistry reported that thiophene derivatives exhibited selective cytotoxicity against breast and lung cancer cells. The study emphasized the importance of structural modifications in enhancing the anticancer activity of these compounds .
Antimicrobial Activity
The antimicrobial efficacy of thiophene-based compounds has been documented extensively. The sulfonamide group is known for its antibacterial properties, making derivatives like this compound potential candidates for developing new antibiotics.
Case Study:
A comprehensive study on thiazole and thiophene derivatives revealed their effectiveness against gram-positive bacteria such as Staphylococcus aureus. The findings suggested that these compounds could serve as lead structures for antibiotic development .
Antiviral Mechanism
The compound likely interferes with viral entry or replication processes by inhibiting key viral enzymes such as proteases or polymerases.
Anticancer Mechanism
The anticancer activity may involve the modulation of signaling pathways associated with cell growth and survival, including the activation of pro-apoptotic factors.
Antimicrobial Mechanism
The sulfonamide moiety is known to inhibit bacterial folate synthesis, which is essential for bacterial growth and replication.
Future Directions and Research Opportunities
Given the diverse applications of this compound, future research should focus on:
- Structure-Activity Relationship Studies: To optimize the efficacy and selectivity of the compound against specific diseases.
- In Vivo Studies: To evaluate the pharmacokinetics and safety profiles in animal models.
- Combination Therapies: Investigating synergistic effects with existing antiviral or anticancer drugs to enhance therapeutic outcomes.
Mechanism of Action
The mechanism of action of 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and pyrimidin-2-yloxy groups contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Analogues
(a) Cyclohexyl-Piperazine Derivatives ()
Compounds 284 and 285 (tert-butyl 4-((1R,4R/S,4S)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate) share the (1R,4R) or (1S,4S) cyclohexane core but replace the sulfonamide with a piperazine-carboxylate group. Key differences include:
- Functional Groups : The piperazine introduces basic amine groups, whereas the sulfonamide in the main compound is a weaker base but a stronger hydrogen-bond acceptor.
- Stereochemical Impact: The (1R,4R) configuration in 284 vs.
- Synthetic Routes : Reductive amination (NaHB(OAc)₃) and LiAlH₄ reduction steps in 284/285 differ from sulfonamide coupling methods likely used for the main compound .
(b) Pyrimidinone-Thioether Analogues ()
Compound 9 contains a pyrimidinone-thioether group linked to a tetrahydrofuran scaffold. The thioether in 9 vs. sulfonamide in the main compound may influence metabolic stability, as sulfonamides are generally less prone to oxidative degradation .
Functional Group Comparisons
(a) Sulfonamide vs. Amide/Carbamate Derivatives ()
- Amides () : Compounds m , n , and o feature amide bonds with tetrahydropyrimidinyl substituents. Sulfonamides (main compound) exhibit higher acidity (pKa ~10 vs. ~15 for amides), enhancing solubility in physiological conditions.
- Carbamates () : The carbamate group in the pharmaceutical composition (2-(1R,4R)-4-(4-chlorophenyl)(phenyl)carbamoyloxy)methyl)cyclohexyl)methoxy)acetic acid) introduces hydrolytic lability, whereas the pyrimidinyloxy ether in the main compound is more stable under acidic conditions .
Stereochemical and Conformational Analysis
- The (1r,4r) cyclohexane in the main compound likely adopts a chair conformation with equatorial pyrimidinyloxy and axial sulfonamide substituents, minimizing steric strain. In contrast, piperazine derivatives () may favor different conformations due to bulkier dibenzylamino groups.
- Stereoisomerism in 284 (1R,4R) vs. 285 (1S,4S) underscores the critical role of configuration in target engagement, a principle applicable to the main compound’s design .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Inferred Physicochemical Properties
Biological Activity
5-methyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thiophene sulfonamides, characterized by the presence of a thiophene ring and a sulfonamide functional group. The specific structural features include:
- Methyl group at position 5 of the thiophene ring.
- Pyrimidin-2-yloxy substituent attached to a cyclohexyl moiety.
These structural elements contribute to its biological activity, particularly in targeting specific enzymes and receptors.
Antimicrobial Activity
Research indicates that thiophene sulfonamides exhibit antimicrobial properties. A study demonstrated that related compounds showed significant activity against various bacterial strains, suggesting that this compound may also possess similar effects. The mechanism is thought to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Thiophene sulfonamides have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, compounds with similar structures have been identified as moderate inhibitors of CDK5, with implications for cancer therapy . The binding mode involves interactions with the hinge region of the enzyme, which is critical for its activity.
Antiviral Activity
In recent studies, derivatives of thiophene sulfonamides have been explored as potential antiviral agents. For instance, some compounds demonstrated efficacy against HIV and other viral infections by disrupting viral replication processes . The exact mechanism may involve inhibition of viral enzymes or interference with host cell pathways utilized by viruses.
Case Study 1: Inhibition of CDK5
A specific investigation into the inhibition of CDK5 by thiophene-2-sulfonamides revealed that certain derivatives exhibited IC50 values in the micromolar range. This suggests a promising avenue for developing therapeutic agents targeting neurodegenerative diseases where CDK5 is implicated .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various thiophene sulfonamides against Staphylococcus aureus and Escherichia coli. Results showed that modifications in the substituents significantly affected antibacterial potency, highlighting the importance of structure-activity relationships (SAR) in drug design .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Methyl group at C5 | Enhances lipophilicity and potency |
| Pyrimidine substitution | Increases selectivity for target enzymes |
| Sulfonamide group | Critical for antimicrobial properties |
Pharmacokinetics and Toxicity
Initial pharmacokinetic studies suggest that similar compounds have favorable absorption profiles with moderate half-lives. Toxicity assessments indicate low cytotoxicity in vitro, making them suitable candidates for further development in therapeutic applications .
Q & A
Q. Q1. What are the standard synthetic routes for 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide, and how can purity be optimized?
A1. The compound is synthesized via sequential functionalization of the thiophene and pyrimidine rings. A typical approach involves:
- Step 1: Sulfonylation of 5-methylthiophene-2-sulfonyl chloride with (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine under basic conditions (e.g., NaH in THF).
- Step 2: Purification via recrystallization (e.g., dioxane/water) or column chromatography (silica gel, ethyl acetate/hexane).
- Optimization: Use HPLC (C18 column, methanol/water gradient) to verify purity (>98%). Yield improvements (60–75%) are achieved by controlling reaction temperature (0–5°C for sulfonylation) and stoichiometric ratios (1.2:1 amine to sulfonyl chloride) .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound’s structure?
A2. Key techniques include:
- 1H/13C NMR: Assign peaks for the thiophene (δ 6.8–7.2 ppm), pyrimidine (δ 8.3–8.6 ppm), and cyclohexyl protons (δ 1.5–2.5 ppm). NOESY confirms the (1r,4r) cyclohexyl configuration .
- IR Spectroscopy: Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and pyrimidine C=N (1600–1650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error .
Advanced Research Questions
Q. Q3. How can regioselectivity challenges in modifying the pyrimidine ring be addressed?
A3. Regioselectivity depends on electronic and steric factors:
- Electrophilic Substitution: Use Vilsmeier-Haack formylation (POCl3/DMF) to target electron-rich positions (e.g., para to the pyrimidinyloxy group).
- Directed Lithiation: Deprotonate the thiophene sulfur-adjacent position using n-BuLi, followed by quenching with electrophiles (e.g., DMF for formylation).
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict reactive sites by analyzing frontier molecular orbitals (FMOs) .
Q. Q4. What strategies resolve contradictions in reported crystal structure data for similar sulfonamide-pyrimidine hybrids?
A4. Discrepancies arise from polymorphism or solvate formation. To resolve:
- X-ray Crystallography: Compare unit cell parameters (e.g., dihedral angles between pyrimidine and cyclohexyl groups).
- Thermal Analysis: DSC/TGA identifies solvate loss (e.g., endothermic peaks at 100–150°C).
- Solid-State NMR: Differentiates polymorphs via 13C chemical shifts (e.g., ±2 ppm variations) .
Q. Q5. How can computational methods predict this compound’s binding affinity for kinase targets?
A5. Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used:
- Target Selection: Prioritize kinases with ATP-binding pockets (e.g., EGFR, CDK2).
- Docking Parameters: Grid box centered on the catalytic lysine (e.g., Lys33 in CDK2).
- Validation: Compare predicted ΔG values with experimental IC50 data from kinase inhibition assays. Free energy perturbation (FEP) refines binding mode predictions .
Q. Q6. What are the mechanistic insights into its potential as a biochemical probe for enzyme inhibition?
A6. Mechanistic studies involve:
- Enzyme Kinetics: Measure Km/Vmax shifts in the presence of the compound (e.g., for carbonic anhydrase).
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS).
- Site-Directed Mutagenesis: Identify critical residues (e.g., replacing Thr199 in carbonic anhydrase disrupts sulfonamide binding) .
Methodological Considerations
Q. Q7. How to design stability studies under physiological conditions?
A7. Use accelerated degradation protocols:
Q. Q8. What in vitro assays validate its pharmacokinetic properties?
A8. Key assays include:
- Caco-2 Permeability: Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).
- Microsomal Stability: Incubate with liver microsomes (human/rat); calculate t1/2 using LC-MS/MS.
- Plasma Protein Binding: Ultracentrifugation or equilibrium dialysis (typically >95% bound for sulfonamides) .
Data Contradictions and Validation
Q. Q9. How to address discrepancies in reported biological activity across cell lines?
A9. Variability arises due to:
- Cell Line-Specific Expression: Validate target protein levels via Western blot.
- Metabolic Differences: Use CYP450 inhibitors (e.g., ketoconazole) to assess metabolite interference.
- Assay Conditions: Standardize ATP concentrations in kinase assays to avoid false negatives .
Advanced Synthesis Challenges
Q. Q10. What novel catalytic systems improve yield in large-scale synthesis?
A10. Consider:
- Flow Chemistry: Continuous sulfonylation with immobilized catalysts (e.g., polymer-supported DMAP).
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 12 hours for cyclization).
- Biocatalysis: Lipases (e.g., CAL-B) for enantioselective resolution of the cyclohexylamine precursor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
